Bienvenue dans la boutique en ligne BenchChem!

Blonanserin dihydrochloride

Receptor pharmacology Antipsychotic selectivity Binding affinity

Blonanserin dihydrochloride provides unmatched receptor selectivity (D2 Ki=0.142 nM, 5-HT2A Ki=0.812 nM) with 70% lower hyperprolactinemia risk vs. risperidone and negligible weight gain vs. olanzapine. The dihydrochloride salt ensures superior aqueous solubility for reproducible in vitro and in vivo studies. Ideal for prolactin-sparing antipsychotic research, negative symptom studies with reduced EPS, and transdermal PK/PD delivery system development. Request pricing.

Molecular Formula C23H32Cl2FN3
Molecular Weight 440.4 g/mol
Cat. No. B12400026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBlonanserin dihydrochloride
Molecular FormulaC23H32Cl2FN3
Molecular Weight440.4 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C2=NC3=C(CCCCCC3)C(=C2)C4=CC=C(C=C4)F.Cl.Cl
InChIInChI=1S/C23H30FN3.2ClH/c1-2-26-13-15-27(16-14-26)23-17-21(18-9-11-19(24)12-10-18)20-7-5-3-4-6-8-22(20)25-23;;/h9-12,17H,2-8,13-16H2,1H3;2*1H
InChIKeyIQTIXQWMIKSCBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Blonanserin Dihydrochloride for Research Procurement: A Selective Dopamine D2/5-HT2A Antagonist with Quantifiable Clinical Differentiation


Blonanserin dihydrochloride (CAS 132812-45-4) is a second-generation antipsychotic compound acting as a selective antagonist at dopamine D2, D3, and serotonin 5-HT2A receptors [1]. Marketed under the brand name Lonasen by Dainippon Sumitomo Pharma and approved since 2008 in Japan and Korea for schizophrenia treatment, blonanserin exhibits a unique receptor binding profile with Ki values of 0.142 nM for D2, 0.494 nM for D3, and 0.812 nM for 5-HT2A receptors, alongside minimal affinity for histaminergic H1 and muscarinic acetylcholine receptors [2][3]. The dihydrochloride salt form offers improved aqueous solubility and stability, facilitating both in vitro and in vivo research applications.

Why Blonanserin Dihydrochloride Cannot Be Assumed Interchangeable with Risperidone, Olanzapine, or Haloperidol in Research Applications


In-class antipsychotic compounds cannot be generically substituted in research settings due to blonanserin's quantitatively distinct receptor selectivity profile, which yields a unique clinical signature of differentiated prolactin response, metabolic impact, and extrapyramidal symptom burden [1]. Unlike risperidone and paliperidone—which produce pronounced hyperprolactinemia through high D2 receptor occupancy in the pituitary—blonanserin demonstrates a lower risk of prolactin elevation (RR: 0.66 vs. risperidone) and a reduced hyperprolactinemia rate (RR: 0.30) [2]. Compared to olanzapine, blonanserin avoids the substantial weight gain and glycemic dysregulation that characterize olanzapine treatment [3]. These pharmacodynamic differences arise from blonanserin's unique receptor affinity ratios (D2 Ki: 0.142 nM; 5-HT2A Ki: 0.812 nM; D2/5-HT2A ratio ≈ 0.17), which diverge meaningfully from comparator antipsychotics and preclude simple one-to-one substitution in experimental protocols .

Blonanserin Dihydrochloride Quantitative Differentiation Evidence: Comparator-Backed Data for Scientific Selection


Receptor Binding Affinity Profile: Blonanserin vs. Haloperidol and Comparator Antipsychotics

Blonanserin demonstrates a quantitatively distinct receptor binding profile with Ki values of 0.142 nM for dopamine D2 and 0.812 nM for serotonin 5-HT2A, yielding a D2/5-HT2A Ki ratio of approximately 0.17 [1]. In comparison, haloperidol exhibits D2 Ki of 8.79 nM with negligible 5-HT2A antagonism, resulting in a D2-selective profile associated with high EPS burden [2]. Blonanserin also displays high affinity for D3 (Ki = 0.494 nM) and moderate affinity for 5-HT6 (Ki = 11.7 nM), with substantially lower affinity for α1-adrenergic (Ki = 26.7 nM), D4 (Ki = 150 nM), α2-adrenergic (Ki = 530 nM), and D1 receptors (Ki = 1070 nM) [3]. This selective binding landscape—combining potent D2/D3 antagonism with 5-HT2A blockade and minimal off-target histaminergic or muscarinic engagement—distinguishes blonanserin mechanistically from both first-generation agents like haloperidol and broader-spectrum second-generation alternatives.

Receptor pharmacology Antipsychotic selectivity Binding affinity

Prolactin Elevation Risk: Blonanserin vs. Risperidone (Head-to-Head Meta-Analysis)

In a 2025 meta-analysis of 13 prospective studies involving 2,479 patients with schizophrenia, blonanserin demonstrated significantly lower risk of prolactin-related adverse effects compared with risperidone [1]. Specifically, blonanserin was associated with a 34% lower risk of increased blood prolactin (RR: 0.66; 95% CI: 0.51-0.86) and a 70% lower risk of hyperprolactinemia (RR: 0.30; 95% CI: 0.11-0.78). A 2024 systematic review and meta-analysis of 14 RCTs (2,697 participants) confirmed that blonanserin produced less prolactin increase than risperidone [2]. A Clinical Data Warehouse study of 118 subjects found that serum prolactin levels were significantly higher in subjects taking risperidone or amisulpride compared to blonanserin and olanzapine (mean serum prolactin 65.1±54.7 ng/mL across all subjects) [3]. The PET-derived mechanistic basis lies in blonanserin's brain/plasma concentration ratio of 3.38, indicating good blood-brain barrier permeability and consequently lower pituitary D2 receptor exposure relative to risperidone [4].

Endocrine safety Hyperprolactinemia Antipsychotic tolerability

Weight Gain and Metabolic Impact: Blonanserin vs. Olanzapine and Risperidone

Blonanserin demonstrates a favorable metabolic profile relative to other antipsychotics. In a direct comparative study of schizophrenic patients treated over 14 weeks, olanzapine increased body weight and BMI while worsening lipid metabolism and impairing glucose tolerance through reduced insulin secretion; blonanserin did not show clear influence on lipid metabolism or glucose tolerance [1]. Blonanserin produced less weight gain compared with risperidone, with a weighted mean difference of -0.86 kg (95% CI: -1.36 to -0.36; p = 0.0008) across 2 studies with 480 patients [2]. A 2024 meta-analysis confirmed that blonanserin produces less weight increase than risperidone [3]. Blonanserin was also associated with less change in glycated hemoglobin (HbA1c) levels than olanzapine, with BMI changes lower for both blonanserin and aripiprazole [4]. A long-term one-year follow-up case series confirmed that weight gain is more common in olanzapine than in blonanserin [5].

Metabolic safety Weight gain Glucose tolerance

Extrapyramidal Symptoms (EPS) and Negative Symptom Efficacy: Blonanserin vs. Haloperidol

In a 6-week randomized, double-blind, placebo- and haloperidol-controlled international multicenter study of 307 patients with acute-phase schizophrenia, blonanserin demonstrated a favorable EPS profile versus haloperidol and superior efficacy against negative symptoms [1]. The incidence of EPS was 26.6% with blonanserin 10 mg/day compared to 53.3% with haloperidol 10 mg/day, representing an absolute risk reduction of 26.7 percentage points [2]. Blonanserin (5 and 10 mg) was more effective against negative symptoms than haloperidol. Notably, haloperidol caused persistent elevation in prolactin levels, whereas this was not observed with any dose of blonanserin throughout the study period [3]. A 2025 meta-analysis confirmed that the difference between blonanserin and haloperidol on PANSS negative score changes was statistically significant (MD: -0.75; 95% CI: -1.00 to -0.50) [4]. Preclinical studies further support these findings, showing that blonanserin does not cause catalepsy or bradykinesia even at high doses (up to 10 mg/kg, s.c.), whereas haloperidol at 0.1-3 mg/kg significantly induced these EPS in a dose-dependent manner [5].

Extrapyramidal symptoms Negative symptoms Antipsychotic efficacy

In Vivo D2 Receptor Occupancy and Therapeutic Window: PET Quantification

Blonanserin's in vivo dopamine D2 receptor occupancy has been quantified via PET imaging with [¹¹C]raclopride (striatum) and [¹¹C]FLB 457 (extrastriatal regions) in 15 schizophrenia patients treated with fixed doses for at least 4 weeks [1]. Striatal D2 receptor occupancy was 60.8% (SD 3.0%) at 8 mg/day, 73.4% (SD 4.9%) at 16 mg/day, and 79.7% (SD 2.3%) at 24 mg/day. The optimal therapeutic dose range required for 70-80% striatal D2 occupancy—the established efficacy window for antipsychotics—was calculated as 12.9 to 22.1 mg/day [2]. The brain/plasma concentration ratio was 3.38, indicating good blood-brain barrier permeability [3]. This occupancy profile provides a quantifiable basis for dose selection in research protocols and distinguishes blonanserin from antipsychotics with different occupancy-efficacy relationships.

PET imaging Receptor occupancy Therapeutic dose optimization

Transdermal Patch Formulation: Pharmacokinetic Stability vs. Oral Antipsychotics

Blonanserin transdermal patch represents the first transdermal antipsychotic formulation developed for schizophrenia treatment, offering unique pharmacokinetic properties distinct from oral administration [1]. A population pharmacokinetic analysis of 3,747 plasma concentrations from 9 clinical studies (93 healthy volunteers and 348 patients) demonstrated that the maximum/minimum ratio of plasma blonanserin concentration at steady state was 1.10, indicating minimal daily fluctuation compared to oral dosing [2]. This 1.10 ratio represents exceptional stability—oral antipsychotics typically exhibit peak-to-trough fluctuations of 2- to 5-fold. In cases of delayed patch removal or missed application, the change in plasma concentration and D2 receptor occupancy was <20%, demonstrating pharmacokinetic robustness against dosing irregularities [3]. Plasma concentrations after repeated patch applications remained stable throughout the day with no detectable effects of sex, advanced age, or application site [4]. In terminally ill patients with respiratory diseases, plasma concentrations on days 7-8 following 40 mg patch administration were 0.70 ± 0.31 ng/mL, with reduced EPS incidence (5.3%) relative to rates reported in oral dosing studies [5].

Transdermal delivery Pharmacokinetics Sustained release

High-Impact Research and Industrial Application Scenarios for Blonanserin Dihydrochloride


Investigating Prolactin-Sparing Antipsychotic Mechanisms in Preclinical Models

Researchers studying antipsychotic-induced hyperprolactinemia should select blonanserin over risperidone or amisulpride to isolate prolactin-sparing mechanisms. With a 70% lower hyperprolactinemia risk (RR: 0.30) and 34% lower prolactin elevation risk (RR: 0.66) versus risperidone [1], blonanserin enables controlled investigation of D2-mediated endocrine effects without the confounding prolactin elevation characteristic of risperidone and paliperidone. The PET-validated brain/plasma ratio of 3.38 confirms preferential CNS penetration over pituitary exposure [2], providing a mechanistic rationale for this differentiation. This scenario applies to studies of hypothalamic-pituitary-gonadal axis function, bone mineral density outcomes, and sexual dysfunction related to antipsychotic treatment.

Modeling Metabolic-Neutral Antipsychotic Therapy in Chronic Schizophrenia Research

For long-term schizophrenia maintenance studies requiring minimal metabolic confounders, blonanserin offers quantifiable advantages over olanzapine and risperidone. Blonanserin does not increase body weight or BMI after 14 weeks of treatment, whereas olanzapine produces measurable weight and BMI increases with concurrent lipid metabolism deterioration and reduced insulin secretion [1]. Versus risperidone, blonanserin is associated with 0.86 kg less weight gain (p = 0.0008) across 480 patients [2]. Blonanserin also produces less HbA1c change than olanzapine . This metabolic profile supports chronic dosing studies where weight gain and glycemic dysregulation would otherwise obscure primary endpoints or compromise animal welfare.

Evaluating Negative Symptom Efficacy with Reduced Motor Side Effect Burden

Investigators focused on negative symptoms of schizophrenia should consider blonanserin over haloperidol or first-generation antipsychotics. Blonanserin demonstrates superior efficacy against negative symptoms compared with haloperidol (PANSS negative score MD: -0.75; 95% CI: -1.00 to -0.50) [1], while concurrently reducing EPS incidence from 53.3% (haloperidol 10 mg) to 26.6% (blonanserin 10 mg) [2]. This 26.7 percentage-point absolute risk reduction for EPS, combined with absence of persistent prolactin elevation, enables cleaner assessment of negative symptom interventions without motor side effect contamination of behavioral readouts.

Developing Stable-Exposure Antipsychotic Delivery Systems Using Transdermal Patch Technology

Researchers developing novel antipsychotic delivery systems or studying pharmacokinetic-pharmacodynamic relationships should utilize blonanserin transdermal patch as a benchmark for stable drug exposure. The patch achieves a steady-state plasma concentration fluctuation ratio (Cmax/Cmin) of 1.10—substantially lower than the 2- to 5-fold fluctuations typical of oral antipsychotics [1]. With <20% change in plasma concentration and D2 occupancy following dosing irregularities [2], the transdermal formulation provides a robust platform for investigating sustained receptor occupancy paradigms, improving tolerability through reduced peak concentration exposure, and modeling adherence-independent delivery in both preclinical and translational research settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Blonanserin dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.